Calcium thiosulfate

Description

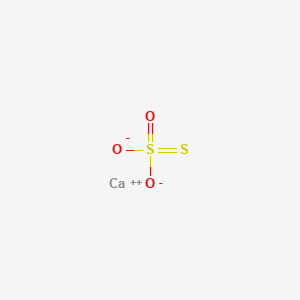

Structure

2D Structure

Propriétés

IUPAC Name |

calcium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYYUXPSKDFLEC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034415 | |

| Record name | Calcium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, (50% solution): Liquid; Soluble in water; [MSDSonline] | |

| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10124-41-1 | |

| Record name | Calcium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IO10O728E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Development

Chemical Reaction Pathways for Calcium Thiosulfate (B1220275) Formation

The formation of calcium thiosulfate can be achieved through several distinct chemical reaction pathways, each utilizing different starting materials and conditions.

Reactions Involving Calcium Sulfite (B76179) and Sulfur

One of the fundamental methods for synthesizing this compound involves the reaction of calcium sulfite with elemental sulfur. nih.gov This process is typically carried out in a neutral or alkaline aqueous medium. google.com The basic reaction proceeds as follows:

CaSO₃ + S → CaS₂O₃

This reaction pathway is analogous to the well-known synthesis of sodium thiosulfate from sodium sulfite and sulfur. The reaction is driven by heating the suspension. For instance, this compound has been prepared by reacting calcium sulfite and sulfur at temperatures between 30-40 °C. nih.gov Japanese Patent No. 6,039 (1973) also describes the manufacture of this compound by reacting calcium sulfite with sulfur in an alkaline solution, although it notes that higher yields are more readily obtained with magnesium. google.comjustia.com The effectiveness of this method hinges on the intimate contact between the solid reactants in the aqueous phase.

Syntheses from Calcium Hydroxide (B78521), Sulfur Dioxide, and Sulfur

A more complex, multi-step synthesis route utilizes inexpensive and readily available raw materials: calcium hydroxide (lime), sulfur dioxide, and elemental sulfur. justia.comgoogle.com This process can be viewed as a two-stage approach.

First, a slurry of calcium hydroxide reacts with sulfur dioxide to form calcium sulfite. expertmarketresearch.com

Ca(OH)₂ + SO₂ → CaSO₃ + H₂O

Subsequently, the calcium sulfite formed in situ is reacted with elemental sulfur, as described in the previous section, to yield this compound. justia.comgoogle.com

2Ca(OH)₂ + 2S + SO₂ → CaS₂O₃ + CaSO₃ + 2H₂O

Further reaction and optimization can convert the remaining calcium sulfite. This method allows for the production of high-concentration this compound solutions while minimizing byproducts. justia.compatsnap.com

Metathesis Reactions Employing Thiosulfate and Calcium Salts

Metathesis, or double displacement, reactions provide a versatile route to this compound by exchanging ions between two soluble salts. One common approach involves the reaction between sodium thiosulfate and calcium chloride. nih.govgoogle.com

Na₂S₂O₃ + CaCl₂ → CaS₂O₃ + 2NaCl

A significant drawback of this method is the contamination of the final product with sodium chloride, a byproduct that can be difficult to separate. google.comgoogle.com

Another documented metathesis reaction uses ammonium (B1175870) thiosulfate and calcium hydroxide or calcium oxide. google.comgoogle.com The reaction drives to completion due to the evolution of ammonia (B1221849) gas, which can be removed by air stripping. google.comjustia.com

(NH₄)₂S₂O₃ + Ca(OH)₂ → CaS₂O₃ + 2NH₃(g) + 2H₂O

While this method can produce high-purity this compound with conversions exceeding 98%, it requires careful control of temperature (below 68°C) to prevent thiosulfate decomposition and efficient removal of the ammonia byproduct. google.com Lingering ammonia odor or contamination can be an issue if the stripping process is incomplete. google.comjustia.com

| Reactant 1 | Reactant 2 | Products | Key Challenge |

| Sodium Thiosulfate (Na₂S₂O₃) | Calcium Chloride (CaCl₂) | This compound (CaS₂O₃), Sodium Chloride (NaCl) | NaCl contamination google.comgoogle.com |

| Ammonium Thiosulfate ((NH₄)₂S₂O₃) | Calcium Hydroxide (Ca(OH)₂) | This compound (CaS₂O₃), Ammonia (NH₃), Water (H₂O) | Incomplete ammonia removal google.comgoogle.com |

| Magnesium Thiosulfate (MgS₂O₃) | Calcium Hydroxide (Ca(OH)₂) | This compound (CaS₂O₃), Magnesium Hydroxide (Mg(OH)₂) | Difficult filtration of Mg(OH)₂ google.com |

Oxidation Processes for Calcium Polysulfide Conversion

A prominent and commercially viable method for producing this compound involves the oxidation of calcium polysulfide (CaSₓ). google.comgoogle.com This starting material, commonly known as lime-sulfur, is itself synthesized by reacting calcium hydroxide with elemental sulfur. wikipedia.org The subsequent oxidation step converts the polysulfides into thiosulfate, offering a route to a high-purity product using inexpensive raw materials like lime, sulfur, and oxygen. google.com

The general reaction for the formation of lime-sulfur can be represented as: wikipedia.org

3Ca(OH)₂ + (2x+2)S → 2CaSₓ + CaS₂O₃ + 3H₂O

The resulting lime-sulfur slurry, which is a mixture of calcium polysulfides and some this compound, is then subjected to controlled oxidation. google.com

Controlled Oxidation Kinetics and Mechanisms

The oxidation of calcium polysulfide to this compound is a complex process where reaction kinetics must be carefully controlled to maximize the desired product and minimize the formation of byproducts like calcium sulfite and calcium sulfate (B86663). google.com The primary oxidation reaction can be idealized as:

2CaSₓ + 3O₂ → 2CaS₂O₃ + (2x-4)S

The rate of the oxidation reaction is influenced by several factors, including temperature, pressure, and the concentration of the reactants. google.comnih.gov Studies have shown that the rate of oxygen consumption is significantly higher for polysulfide solutions compared to sulfide (B99878) solutions. nih.gov The reaction rate constant is also moderately dependent on pH, peaking around pH 10. nih.gov At pH values below 9, the primary products are thiosulfate and elemental sulfur. nih.gov The oxidation reduction potential (ORP) of the solution is a key parameter for monitoring the progress of the reaction, indicating the conversion of polysulfide to thiosulfate. google.com

Optimization of Reaction Parameters for Yield and Purity

To achieve a high yield and purity of this compound, the parameters for both the initial lime-sulfur formation and the subsequent oxidation step must be optimized.

For the lime-sulfur synthesis, the molar ratio of sulfur to calcium hydroxide is critical. Ratios of sulfur to calcium hydroxide between 3.4:1 and 3.8:1 are often preferred. google.com The reaction temperature is typically maintained between 90°C and 99°C. patsnap.comgoogle.com

| Parameter | Lime-Sulfur Synthesis | Oxidation Step | Rationale |

| Temperature | 90°C - 99°C patsnap.comgoogle.com | 55°C - 75°C google.comgoogle.com | High temperature favors polysulfide formation, while lower temperature during oxidation prevents thiosulfate decomposition. google.comgoogle.com |

| S:Ca(OH)₂ Molar Ratio | ~3.4:1 to 3.8:1 google.com | N/A | Optimizes the formation of soluble calcium polysulfides. google.com |

| Pressure | Atmospheric | 40 - 80 psig google.comgoogle.com | Increased pressure enhances oxygen contact, significantly reducing oxidation reaction time. google.com |

| pH | Alkaline (~12.5 initially) wikipedia.org | Maintained alkaline | The oxidation of sulfides to thiosulfates is favored at alkaline pH (>8.5). researchgate.net |

Continuous Process Engineering for this compound Production

The industrial production of this compound has evolved from batch processes to more efficient continuous methodologies. This shift is driven by the need for higher purity, greater consistency, and improved safety and environmental profiles. Continuous process engineering, particularly through the use of series reactors, has been a key development in achieving these goals.

The cornerstone of modern continuous this compound synthesis is the utilization of a series of Continuous Stirred-Tank Reactors (CSTRs). luckyscience.comgoogle.comnih.govwipo.int This design allows for a staged reaction process, where the initial reaction of raw materials is followed by controlled oxidation to the final product.

The process typically begins with the reaction of calcium hydroxide (lime) and sulfur in a first reactor to form a calcium polysulfide intermediate. google.com This slurry is then fed through a series of CSTRs where it is oxidized to this compound. luckyscience.comgoogle.comnih.govwipo.int The use of multiple CSTRs in series provides better control over the reaction parameters and residence time distribution, leading to a more uniform product with minimal byproducts. google.com

Key operational parameters that are meticulously controlled during the continuous process include temperature, pressure, and agitation rate. As the reaction to form this compound is exothermic, maintaining the desired temperature within the CSTRs is crucial. google.com Operating temperatures are typically maintained in a range that balances reaction kinetics with product stability, as elevated temperatures can lead to the decomposition of this compound. google.comgoogle.com

Pressure is another critical parameter, particularly during the oxidation stage. Operating at elevated pressures increases the dissolution of the oxidizing gas (typically oxygen) into the reaction mixture, thereby accelerating the reaction rate. google.com This can allow for the use of lower temperatures, which in turn enhances the stability of the final product. google.com

Agitation within the CSTRs is essential to ensure efficient mass transfer between the reactants. google.com High-efficiency mixers are often employed to maximize the contact between the oxidizing gas and the calcium polysulfide solution. google.com The agitation rate is carefully optimized; insufficient mixing can lead to slow reaction rates and incomplete conversion, while excessive agitation can be energy-intensive. google.com

Table 1: Operational Parameters for Continuous this compound Production in CSTRs

| Parameter | Operating Range | Rationale |

| Temperature | 70-95°C | Balances reaction kinetics with product stability. Higher temperatures increase reaction rate but can lead to decomposition of this compound. google.com |

| Pressure | 15-80 psig | Increases oxygen dissolution, accelerating the oxidation reaction and allowing for lower operating temperatures. google.com |

| Agitation Rate | 100-1200 rpm | Ensures efficient mass transfer between reactants, maximizing contact between the oxidizing gas and the liquid phase. google.com |

| pH | Neutral to slightly alkaline | Thiosulfate solutions are more stable in this pH range, minimizing decomposition. luckyscience.comriccachemical.comnih.gov |

Byproduct Minimization and Separation Strategies

A significant advantage of continuous process engineering is the ability to minimize the formation of undesirable byproducts. In the synthesis of this compound, potential byproducts include calcium sulfite, calcium sulfate, unreacted sulfur, and various polythionates. google.comgoogle.com Through precise control of the operational parameters outlined above, the formation of these byproducts can be kept to a minimum, often less than 2% by weight of the final solution. google.comgoogle.comjustia.com

The primary strategy for minimizing byproducts is the careful control of the oxidation process. Incomplete oxidation can leave unreacted calcium polysulfide, while excessive oxidation can lead to the formation of calcium sulfate. google.comgoogle.com The staged reaction in a series of CSTRs allows for a gradual and controlled oxidation, ensuring high conversion to this compound. google.com

Once the reaction is complete, the resulting slurry contains the liquid this compound product along with some solid byproducts. A crucial step in the process is the separation of these solids to yield a clear product solution. This is typically achieved through a multi-step process involving pH adjustment and flocculation. The pH of the solution is carefully adjusted to optimize the subsequent filtration step. google.comgoogle.com Following pH adjustment, a flocculant is added to the suspension. google.comgoogle.com Flocculants work by causing the fine, suspended solid particles to aggregate into larger flocs, which can then be more easily separated from the liquid product via filtration. google.comgoogle.com

Table 2: Byproduct Minimization and Separation in this compound Production

| Byproduct | Minimization Strategy | Separation Technique |

| Calcium Sulfite | Control of reaction temperature to prevent decomposition of this compound. google.comgoogle.com | pH adjustment and filtration with the aid of a flocculant. google.comgoogle.com |

| Calcium Sulfate | Avoidance of excessive oxidation. google.comgoogle.com | pH adjustment and filtration with the aid of a flocculant. google.comgoogle.com |

| Unreacted Sulfur | Precise control of reactant stoichiometry and reaction time. google.comgoogle.com | Filtration. google.comgoogle.com |

| Polythionates | Controlled oxidation in a series of reactors to ensure complete conversion. google.com | Minimized to negligible levels in the continuous process. google.com |

Stability Investigations of this compound Solutions During Synthesis and Storage

The stability of this compound is a critical consideration both during its synthesis and subsequent storage. The thiosulfate ion is susceptible to decomposition under certain conditions, which can impact the purity and efficacy of the final product.

Aqueous solutions of thiosulfate are known to be unstable in acidic conditions, decomposing to form elemental sulfur and sulfur dioxide. luckyscience.comatilim.edu.trpurdue.edu Therefore, maintaining a neutral to slightly alkaline pH is crucial for the stability of this compound solutions. luckyscience.comriccachemical.comnih.gov

Temperature is another significant factor affecting stability. At elevated temperatures, particularly near boiling, this compound can decompose to form calcium sulfite and elemental sulfur. google.comgoogle.com This decomposition pathway underscores the importance of the carefully controlled temperature ranges employed during the continuous synthesis process.

Research into the stability of thiosulfate solutions has also explored the use of stabilizers. While specific studies on this compound are limited, investigations into sodium thiosulfate solutions have identified potential stabilizing agents. For instance, buffering solutions with an α-amino acid, such as glycine, in combination with an alkali chloride has been shown to improve the stability of sodium thiosulfate solutions. google.com The addition of preservatives to prevent bacterial growth, which can also contribute to decomposition, is another strategy employed to enhance the shelf-life of thiosulfate solutions. riccachemical.com

Table 3: Factors Affecting the Stability of this compound Solutions

| Factor | Effect on Stability |

| pH | Unstable in acidic conditions; more stable in neutral to alkaline pH. luckyscience.comriccachemical.comnih.gov |

| Temperature | Decomposition accelerates at elevated temperatures, particularly near boiling. google.comgoogle.com |

| Concentration | More dilute solutions can be more susceptible to decomposition initiated by atmospheric carbon dioxide. riccachemical.com |

| Light | Exposure to light can potentially accelerate decomposition, though specific data for this compound is limited. |

| Microbial Contamination | Certain bacteria can metabolize thiosulfate, leading to decomposition. riccachemical.com |

Table 4: Potential Stabilization Strategies for Thiosulfate Solutions

| Strategy | Mechanism |

| pH Buffering | Maintaining a neutral to alkaline pH to prevent acid-catalyzed decomposition. riccachemical.comgoogle.com |

| Addition of Stabilizers | α-amino acids and alkali chlorides have been shown to stabilize sodium thiosulfate solutions. google.com |

| Use of Preservatives | Prevents bacterial growth that can lead to decomposition. riccachemical.com |

| Storage Conditions | Storing in a cool, dark place can help to slow down decomposition reactions. |

Chemical Interactions and Reaction Mechanisms

Thiosulfate (B1220275) Anion Reactivity and Transformation Pathways

The thiosulfate anion is a structurally interesting species, featuring two sulfur atoms with different oxidation states. One can conceptualize the ion as a sulfate (B86663) ion (SO₄²⁻) with one oxygen atom replaced by a sulfur atom. This structure imparts unique reactivity, particularly in redox reactions. The central sulfur atom is typically assigned a higher oxidation state (around +5 or +6), while the terminal sulfur atom has a lower oxidation state (around -1 or -2). stackexchange.comresearchgate.net This inherent duality allows the thiosulfate anion to act as both an oxidizing and a reducing agent, though its role as a reductant is more common.

The thiosulfate anion can be oxidized to various sulfur compounds with higher oxidation states, most commonly sulfate (SO₄²⁻). The specific product often depends on the strength of the oxidizing agent and the reaction conditions.

With strong oxidizing agents like halogens (e.g., chlorine, bromine), thiosulfate is oxidized directly to sulfate. wikipedia.org S₂O₃²⁻ + 4 X₂ + 5 H₂O → 2 SO₄²⁻ + 8 X⁻ + 10 H⁺ (where X = Cl, Br)

In some microbial processes, thiosulfate is also oxidized to sulfate. researchgate.netnih.gov For instance, certain bacteria can completely oxidize thiosulfate to sulfate, a process that can be influenced by environmental pH. nih.gov Chemical oxidation to sulfate can also be achieved using oxygen in the presence of a catalyst, such as copper(II) ions, under controlled pH and temperature. mdpi.com This catalyzed reaction is a potential method for degrading thiosulfate in industrial effluents. mdpi.com

The oxidation of thiosulfate is a key process in various biological and industrial systems, as shown by the research findings below.

| Oxidizing Agent/Process | Primary Product | Key Findings | Reference |

|---|---|---|---|

| Bromine (Br₂), Chlorine (Cl₂) | Sulfate (SO₄²⁻) | Thiosulfate is oxidized to sulfate. | wikipedia.org |

| Bacterial Oxidation (e.g., A. thiophilum) | Sulfate (SO₄²⁻) and/or Tetrathionate (B1226582) (S₄O₆²⁻) | The product depends on conditions; complete oxidation to sulfate is possible. | researchgate.net |

| Oxygen (O₂) with Copper (Cu²⁺) catalyst | Sulfate (SO₄²⁻) | Effective degradation of thiosulfate to sulfate at pH 5 and 60°C. | mdpi.com |

| Bacterial Oxidation (e.g., T. thermophila) | Sulfate (SO₄²⁻) | At pH 8.0, thiosulfate is stoichiometrically converted to sulfate. | nih.gov |

A characteristic reaction of thiosulfate is its oxidation to tetrathionate (S₄O₆²⁻), an intermediate sulfur species. This reaction is particularly common with mild oxidizing agents like iodine. wikipedia.orgwikipedia.org

2 S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2 I⁻

This reaction is fundamental to iodometric titrations. wikipedia.org The formation of tetrathionate from thiosulfate is also a significant pathway in the metabolism of many sulfur-oxidizing bacteria. nih.govnih.govresearchgate.net Thiosulfate dehydrogenase is a key enzyme that catalyzes the conversion of two molecules of thiosulfate into one molecule of tetrathionate. nih.govresearchgate.net In some bacteria, this tetrathionate-intermediate pathway is the primary mechanism for thiosulfate oxidation. biorxiv.org

Tetrathionate itself can be subject to further reactions. In certain microbial environments, it can be reduced back to thiosulfate, creating a cycle. researchgate.net It can also be hydrolyzed to form thiosulfate, sulfur, and sulfate. nih.gov The decomposition of tetrathionate can also be influenced by other chemical species; for example, it reacts with sodium sulfite (B76179) to yield trithionate (B1219323) and thiosulfate. atomistry.com

Redox Mechanisms of Calcium Thiosulfate in Chemical Systems

The redox chemistry of this compound is almost entirely governed by the thiosulfate anion, as the calcium cation (Ca²⁺) is redox-inactive under normal conditions. The thiosulfate ion's unique structure, with sulfur in two different oxidation states, allows it to participate in a variety of redox reactions. stackexchange.comresearchgate.net

As a reducing agent, this compound reacts with strong oxidizing agents, which results in the thiosulfate being converted to sulfate. wikipedia.orgredox.com It can also react with acids, a reaction that leads to disproportionation. In this process, the thiosulfate ion breaks down into sulfur dioxide (where sulfur is in the +4 oxidation state) and elemental sulfur (with an oxidation state of 0). stackexchange.comwikipedia.orgredox.com

8 S₂O₃²⁻ + 16 H⁺ → 8 SO₂ + S₈ + 8 H₂O wikipedia.org

This reaction highlights the dual redox nature of the sulfur atoms within the thiosulfate anion. The compound is also known to rapidly corrode metals like steel in acidic conditions due to its redox activity. wikipedia.org The production of this compound itself can be achieved through a redox process, specifically the oxidation of calcium polysulfide. google.com

Electron Transfer Processes

Electron transfer is a fundamental aspect of this compound's reactivity, driven by the ability of the thiosulfate ion to donate electrons. The non-equivalent nature of its sulfur atoms is key to this function. Spectroscopic studies have revealed that the charge densities of the sulfur atoms correspond to oxidation states of +5 for the central atom and -1 for the terminal atom. wikipedia.org This configuration facilitates redox reactions where the thiosulfate ion acts as an electron donor. wikipedia.org

In biological systems, such as in the bacterium Thiobacillus novellus, the oxidation of thiosulfate is a critical part of their metabolism. These organisms use enzyme systems to transfer electrons from thiosulfate to molecular oxygen through a series of cytochromes. nih.gov This biological electron transport chain highlights the role of thiosulfate as an electron donor in energy-generating pathways. nih.govbiorxiv.org The process in some bacteria involves a bifurcated electron transport chain, where thiosulfate donates electrons to both quinol and cytochrome c oxidase. nih.gov

A common chemical example of electron transfer is the reaction of thiosulfate with halogens. When reacted with strong oxidizing agents like chlorine or bromine, thiosulfate is oxidized to sulfate. wikipedia.org In a well-known reaction with iodine, which is a milder oxidizing agent, two thiosulfate ions each donate an electron to form the tetrathionate ion (S₄O₆²⁻). wikipedia.orgyoutube.com

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) wikipedia.org

This specific electron transfer reaction is a cornerstone of iodometric titrations in analytical chemistry. wikipedia.orgyoutube.com

Reducing Agent Capabilities

The capacity of this compound to act as a reducing agent stems from the sulfide-like terminal sulfur atom in the thiosulfate ion, which is readily oxidized. google.comgoogle.com This property is harnessed in various industrial and laboratory applications.

One significant use is in water treatment as a dechlorinating agent. patsnap.com this compound effectively neutralizes chlorine by reducing it to non-toxic chloride ions, thereby preventing the formation of harmful disinfection byproducts. patsnap.com Similarly, it is used to quench reactions involving other oxidizers like ozone and hydrogen peroxide. google.com

The reaction with strong acids demonstrates its reducing nature, leading to decomposition that produces sulfur and sulfur dioxide. smolecule.com

CaS₂O₃(aq) + 2HCl(aq) → CaCl₂(aq) + SO₂(g) + S(s) + H₂O(l) smolecule.com

The table below summarizes key reactions that illustrate the reducing power of the thiosulfate ion.

| Oxidizing Agent | Thiosulfate Reaction Product | Description |

| Iodine (I₂) | Tetrathionate (S₄O₆²⁻) | A one-electron transfer per thiosulfate ion, fundamental to iodometry. wikipedia.orgquora.com |

| Chlorine (Cl₂) | Sulfate (SO₄²⁻) | An eight-electron oxidation, used in dechlorination processes. wikipedia.orgpatsnap.com |

| Hypochlorite (ClO⁻) | Sulfate (SO₄²⁻) | Acts as a reducing agent to neutralize hypochlorite. smolecule.com |

| Potassium Permanganate (KMnO₄) | Sulfate (SO₄²⁻) | In this redox reaction, the sulfur ion is oxidized from a +2 to a +6 state. youtube.com |

Comparative Mechanistic Analysis with Other Thiosulfate Salts (e.g., Sodium, Ammonium (B1175870), Potassium)

While the chemical behavior of any thiosulfate salt is dominated by the thiosulfate anion, the associated cation (Ca²⁺, Na⁺, NH₄⁺, K⁺) can significantly influence the salt's physical properties and reaction kinetics in specific applications. These differences are often attributed to factors like solubility, stability, and the cation's ability to form ion pairs. researchgate.net

Water solubility generally decreases from ammonium thiosulfate to alkali metal thiosulfates (sodium, potassium) and further to alkaline earth thiosulfates like this compound. google.com This can affect the rate at which the thiosulfate is available for reaction in an aqueous medium.

A clear example of the cation's influence is observed in the ammoniacal thiosulfate leaching of gold. Research comparing calcium, sodium, and ammonium thiosulfates under the same conditions reveals distinct mechanistic differences.

Comparative Performance in Gold Leaching A study investigating the leaching of pure gold in ammoniacal thiosulfate solutions provided the following insights:

This compound yielded a significantly higher gold extraction rate and was associated with negligible consumption of the thiosulfate reagent. researchgate.net The presence of calcium ions appears to be beneficial, possibly by preventing the formation of degradation products on the gold surface. researchgate.net

Sodium Thiosulfate resulted in the lowest gold extraction rate among the three but also had the least thiosulfate consumption. researchgate.net

Ammonium Thiosulfate showed a better gold extraction rate than sodium thiosulfate but suffered from the highest rate of thiosulfate consumption, a phenomenon linked to a lower solution pH during the process. researchgate.net

The table below summarizes the comparative findings for different thiosulfate salts in the context of gold leaching.

| Thiosulfate Salt | Gold Extraction Rate | Thiosulfate Consumption | Mechanistic Implication |

| This compound | Highest | Negligible | The Ca²⁺ ion appears to stabilize the system and prevent passivation of the gold surface. researchgate.net |

| Sodium Thiosulfate | Lowest | Lowest | Slower kinetics but higher reagent stability compared to ammonium thiosulfate. researchgate.net |

| Ammonium Thiosulfate | Moderate | Highest | The NH₄⁺ ion contributes to a higher leaching rate than Na⁺ but leads to greater reagent decomposition. researchgate.netresearchgate.net |

These differences are largely attributed to the ion-pairing capabilities between the respective cations and the thiosulfate anion, which affects the solution chemistry and surface interactions during the leaching process. researchgate.net In the leaching of pyrite (B73398) concentrate, studies have also shown that this compound leads to better gold leaching outcomes compared to ammonium thiosulfate. mdpi.com

Environmental Science Applications and Remediation Technologies

Water and Wastewater Treatment Processes

In the realm of water and wastewater treatment, calcium thiosulfate (B1220275) is recognized as a versatile chemical agent. It is employed in critical stages of purification, including the neutralization of disinfectants and the prevention of harmful byproduct formation. moleko.com Its application is noted in both potable water and wastewater treatment industries. moleko.com

Calcium thiosulfate is an effective dechlorination agent used to neutralize residual chlorine in water systems, such as in new water main installations or during routine flushing. accesswater.orgcoreandmain.com The thiosulfate ion (S₂O₃²⁻) is the active component that chemically reduces free chlorine (hypochlorous acid) and chloramines to non-toxic chloride ions. The reaction products include calcium sulfate (B86663) and hydrochloric acid. vita-d-chlor.com

The efficiency of this compound is comparable to other sulfur-based dechlorinating agents like sodium bisulfite and sodium thiosulfate. accesswater.orgresearchgate.net Studies investigating its performance in spent membrane cleaning solutions found that dechlorination with this compound resulted in the lowest half-life and reaction time compared to other agents. nih.gov However, the rate of dechlorination in these spent solutions was observed to be slower than in clean water. nih.gov The time required for complete neutralization can be a factor; some research indicates that reactions using stoichiometric concentrations may take nearly five minutes to complete. vita-d-chlor.com The pH of the solution can also influence the amount of chemical required; for instance, approximately 0.99 mg of this compound is needed to neutralize one mg of residual chlorine at a pH of 7.35, while only 0.45 mg is required at a pH of 11. vita-d-chlor.com

Table 1: Comparative Dechlorination Performance in Spent Cleaning Solution This table is interactive. You can sort and filter the data.

| Dechlorinating Agent | Relative Half-Life | Relative Reaction Time | pH Effect (at low dosage) |

| This compound | Lowest | Lowest | pH decrease |

| Sodium Bisulfite | Higher than Ca(S₂O₃) | Higher than Ca(S₂O₃) | Smaller pH decline |

| Sodium Sulfite (B76179) | Higher than Ca(S₂O₃) | Higher than Ca(S₂O₃) | Smaller pH decline |

| Ascorbic Acid | Higher than Ca(S₂O₃) | Higher than Ca(S₂O₃) | Smaller pH decline |

| Data sourced from a study on spent membrane cleaning solutions. nih.gov |

Ozone (O₃) is a powerful oxidant used in water treatment, but excess residual ozone must be removed to prevent damage to downstream components and avoid off-gassing. tandfonline.comtandfonline.com this compound is one of the common chemical agents used for quenching, or neutralizing, this excess ozone. tandfonline.comspartanwatertreatment.com The reaction between thiosulfate and ozone is rapid, occurring in seconds. spartanwatertreatment.com

Research comparing various quenching agents has shown that this compound and sodium thiosulfate are inefficient in terms of the amount of ozone quenched per mole of agent, but they are quick to react. tandfonline.com A study on the efficiency of eight different quenching agents found that both this compound and sodium thiosulfate quenched at an experimental ratio of 3 moles of ozone to 1 mole of the agent, which was 25% less ozone than theoretically expected. tandfonline.com A primary drawback of using this compound for this purpose is the formation of calcium sulfate as a byproduct. google.com Calcium sulfate has very low water solubility and can precipitate, potentially forming scale deposits in treatment equipment and pipelines. google.com

A significant advantage of using this compound for dechlorination in wastewater treatment is its ability to mitigate the formation of cyanogen (B1215507) chloride (CNCl). accesswater.orgresearchgate.net Cyanogen chloride is a toxic disinfection byproduct that can be formed when chlorinated water containing certain precursors is dechlorinated with sulfur-based agents. accesswater.orgsciencemadness.org Studies and case studies have shown that using this compound typically results in less cyanogen chloride formation compared to dechlorination with sodium bisulfite. accesswater.orgresearchgate.net This is a particularly important consideration for wastewater treatment plants needing to comply with strict regulations on total cyanide in their effluent. accesswater.orgresearchgate.net

Heavy Metal Immobilization and Complexation in Contaminated Matrices

This compound has applications in environmental remediation, particularly in managing heavy metal contamination in soil and water. Its components, calcium and thiosulfate, can interact with metal ions through different chemical pathways, leading to either their immobilization or, under specific conditions, their mobilization for extraction.

In-situ immobilization is a remediation technique that uses chemical stabilizers to reduce the bioavailability and mobility of heavy metals in soil. nih.govmdpi.com Calcium-containing compounds are frequently used for this purpose. The addition of calcium can raise soil pH, which decreases the solubility of many heavy metal ions, causing them to precipitate out of the solution as hydroxides. mdpi.com Furthermore, calcium ions can directly compete with and replace divalent heavy metal ions (like cadmium and lead) through ion exchange, leading to the formation of less soluble metal-carbonate precipitates. mdpi.com

The sulfate component, resulting from the oxidation of thiosulfate, also plays a crucial role. In the root zone of plants, for example, the formation of ferric sulfate precipitates has been shown to effectively scavenge arsenic (as arsenate). nih.gov The combination of calcium and sulfate ions can effectively decrease the mobility and bioavailability of heavy metals such as cadmium (Cd), lead (Pb), and arsenic (As) in soils. nih.gov The mechanism involves the precipitation of metals as insoluble sulfates or co-precipitation with calcium sulfate (gypsum), effectively sequestering them within the soil matrix and reducing their uptake by plants or leaching into groundwater. nih.govplantfoodco.com

Conversely, the thiosulfate ligand (S₂O₃²⁻) is known for its ability to form strong, soluble complexes with certain heavy metals. This property is exploited in hydrometallurgy for the leaching of precious metals like gold and silver from ores, serving as a less toxic alternative to cyanide. mdpi.commdpi.com The same principle can be applied to environmental remediation, where the goal is to extract metals from a contaminated matrix rather than immobilize them.

Thiosulfate solutions can enhance the mobilization of specific metals by forming stable aqueous complexes, such as [Au(S₂O₃)₂]³⁻. mdpi.com Studies have shown that this compound is effective in gold leaching. mdpi.com This process can, however, be hindered by the presence of other metal impurities like copper, cobalt, nickel, and zinc, which may compete with the target metal for the thiosulfate ligand, or by the decomposition of thiosulfate itself. mdpi.comresearchgate.net By forming these soluble metal-thiosulfate complexes, the metals are transferred from the solid phase (soil, sediment) into the liquid phase (water), from which they can be collected and removed through subsequent treatment processes like ion exchange or precipitation. mdpi.com

Environmental Impact Reduction Through Nitrogen Cycling Modulation

This compound serves as a tool in environmental management by modulating the nitrogen cycle in agricultural soils. Its primary impact is through the inhibition of nitrification, the biological oxidation of ammonium (B1175870) to nitrate (B79036). google.comauburn.edu This process is a critical juncture in the nitrogen cycle, influencing both the availability of nitrogen to plants and the potential for nitrogen loss to the environment. By slowing this conversion, this compound helps to keep nitrogen in the more stable ammonium form for a longer period. youtube.com This action has significant implications for reducing the environmental footprint of nitrogen fertilizers by mitigating nitrate leaching and decreasing the emission of nitrous oxide, a potent greenhouse gas. nih.gov

Influence on Nitrate Leaching Prevention

Nitrate is a highly soluble form of nitrogen that is prone to leaching, a process where it is lost from the soil profile into groundwater and surface water. google.comontario.ca This loss not only represents a decrease in nitrogen use efficiency for crops but also poses a significant environmental concern, contributing to the eutrophication of water bodies. ucar.edu The conversion of ammonium (NH₄⁺), which is a positively charged ion that binds to negatively charged soil particles, to negatively charged nitrate (NO₃⁻) is a key step that increases nitrogen mobility and leaching potential. google.comyoutube.com

This compound, through its thiosulfate ion (S₂O₃²⁻), functions as a nitrification inhibitor. google.comscirp.org It disrupts the activity of soil microorganisms, primarily Nitrosomonas bacteria, which are responsible for the first step of nitrification: the oxidation of ammonium to nitrite (B80452) (NO₂⁻). google.comauburn.edu By impeding this initial conversion, the entire nitrification process is delayed. scirp.org As a result, nitrogen is maintained in the less mobile ammonium form for an extended duration, significantly reducing the concentration of nitrate in the soil solution and, consequently, its potential for leaching. nih.gov Research has consistently shown that nitrification inhibitors can substantially decrease the amount of dissolved inorganic nitrogen lost from the soil system. nih.gov

The table below summarizes findings on the effectiveness of nitrification inhibitors in reducing nitrate leaching, which is the principle behind the application of this compound for this purpose.

Table 1: Effect of Nitrification Inhibitors on Nitrogen Leaching

| Research Focus | Key Finding | Reference |

| Meta-analysis of Nitrification Inhibitor (NI) Field Studies | NIs reduced dissolved inorganic nitrogen leaching by a mean of 48%. | nih.gov |

| Thiosulfate Inhibition Mechanism | Thiosulfate delays the initial nitrification rate, reducing the formation of nitrate which is subject to leaching. | scirp.org |

| Nitrogen Mobility in Soil | Nitrification converts stable ammonium to mobile nitrate, which is soluble and prone to leaching. Inhibiting this process is key to prevention. | google.com |

| Lysimeter Study with Nitrification Inhibitors | Application of inhibitors like DCD reduced total mineral N leaching by 8% to 34% depending on soil and climate conditions. | nih.gov |

This table is interactive. Click on the headers to explore the data.

Reduction of Nitrous Oxide Emissions from Agricultural Soils

Nitrous oxide (N₂O) is a significant greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. nih.gov Agricultural soils are a primary source of anthropogenic N₂O emissions, which are generated mainly through the microbial processes of nitrification and denitrification. nih.govmdpi.com During nitrification, N₂O is released as a byproduct of ammonium oxidation. mdpi.com Denitrification is the process where nitrate is converted back to gaseous forms of nitrogen, including N₂O, by microbes in anaerobic (low-oxygen) soil conditions. ontario.ca

By inhibiting nitrification, this compound limits the availability of the substrates—nitrite and nitrate—required for both processes that produce nitrous oxide. researchgate.netnih.gov The delay in ammonium oxidation directly reduces the amount of N₂O emitted as a byproduct of nitrification. auburn.edu Furthermore, by keeping nitrogen in the ammonium form, less nitrate is available in the soil to be used by denitrifying bacteria, thereby curtailing N₂O emissions from denitrification. researchgate.net

Laboratory studies investigating the effects of potassium thiosulfate (KTS), which provides the same active thiosulfate ion as this compound, have demonstrated significant reductions in N₂O emissions from soil. These studies show that the inhibitory effect is dose-dependent and comparable to that of other commercial nitrification inhibitors. researchgate.netnih.gov

The following interactive table presents data from a laboratory incubation study on the reduction of nitrous oxide emissions by potassium thiosulfate (KTS) in a sandy loam soil.

Table 2: Impact of Potassium Thiosulfate (KTS) on Cumulative Nitrous Oxide (N₂O) Emissions

| Treatment | N₂O Emission Reduction Compared to Control | Statistical Significance | Reference |

| KTS (low rate) | Significant reduction observed | p < 0.05 | researchgate.netnih.gov |

| KTS (medium rate) | Significant reduction observed | p < 0.05 | researchgate.netnih.gov |

| KTS (high rate) | 48% reduction | p < 0.05 | researchgate.netnih.gov |

| Commercial Nitrification Inhibitor (N-Serve® 24) | 60% reduction | p < 0.05 | researchgate.netnih.gov |

This table is interactive. Click on the headers to explore the data.

Agricultural Sciences: Soil, Plant, and Nutrient Dynamics

Soil Amendment and Conditioning Principles

The application of calcium thiosulfate (B1220275) can lead to significant improvements in the physical and chemical properties of soil. Its high solubility and the chemical nature of its components drive several key processes that enhance soil conditions for better crop growth.

Mechanisms of Soil Structure Enhancement and Aggregation

Calcium plays a fundamental role in the flocculation of clay particles, a process that is essential for the formation and stabilization of soil aggregates. gelfertilizer.comamazonaws.com By promoting the binding of soil particles, calcium helps to create a more granular and stable soil structure. This improved structure enhances soil porosity and aeration, which are critical for healthy root development and the activity of beneficial soil microorganisms. gelfertilizer.com The soluble calcium provided by calcium thiosulfate is readily available to participate in these aggregation processes, leading to better soil tilth and reduced surface crusting. tessenderlokerley.complantfoodco.comamazonaws.complantfoodco.com

Improvement of Water Infiltration and Drainage in Challenging Soils

A direct benefit of enhanced soil aggregation is the improvement of water dynamics in the soil profile. Soils with poor structure, particularly those with high clay or sodium content, often suffer from slow water infiltration and poor drainage, leading to surface runoff, waterlogging, and soil erosion. greenbook.net this compound applications help to open up the soil structure, creating more pore space for water to move through. gelfertilizer.compeptechbio.com This leads to better water infiltration from rainfall or irrigation and improved internal drainage, ensuring that water is available in the root zone while preventing waterlogged conditions that can stress plants. tessenderlokerley.comamazonaws.comgreenbook.net It can also be used to treat irrigation water with low mineral content, which can negatively affect infiltration, by raising the water's electrical conductivity (EC). amazonaws.comtessenderlokerley.com

Salinity Mitigation Strategies via Sodium Displacement

In sodic and saline-sodic soils, excess sodium ions (Na+) on clay particles cause soil dispersion, destroying soil structure and rendering the soil almost impermeable to water. oregonstate.edu A key strategy for reclaiming these soils is to replace the harmful sodium with beneficial calcium. Because the calcium in this compound is 100% water-soluble, it is a highly efficient source for this displacement process. tessenderlokerley.comamazonaws.comgreenbook.nettessenderlokerley.com The divalent calcium ions (Ca²⁺) effectively displace the monovalent sodium ions from the soil's cation exchange sites. Once displaced, the sodium can be leached out of the root zone with sufficient irrigation, mitigating its toxic effects on plants and improving soil structure. gelfertilizer.comamazonaws.comoregonstate.edu Research on various calcium sources confirms this principle; for instance, studies on calcium sulfate (B86663) have shown it can lower sodium concentrations in plant tissues and ameliorate the negative effects of salinity. researchgate.net Similarly, research on maize under salt stress showed that calcium lignosulfonate amendment reduced soil sodium content while increasing calcium. nih.gov

Table 1: Impact of Calcium Silicate on Nutrient Concentration in Maize Under Salinity Stress

This table presents data from a study on maize, illustrating how a calcium source can mitigate the effects of salinity by influencing the uptake of various ions. The addition of Calcium Silicate (Ca₂SiO₄) under high sodium chloride (NaCl) conditions led to a decrease in sodium (Na⁺) uptake and an increase in the uptake of essential nutrients like potassium (K⁺) and calcium (Ca²⁺).

| Treatment | Variety | Leaf Age | Na⁺ Concentration (mM) | K⁺ Concentration (mM) | Ca²⁺ Concentration (mM) |

| NaCl | Iqbal | Younger | - | ↓ 45% | ↓ 42% |

| NaCl + Ca₂SiO₄ | Iqbal | Younger | ↓ 28% | ↑ 32% | ↑ 31% |

| NaCl | Iqbal | Older | - | ↓ 39% | ↓ 40% |

| NaCl + Ca₂SiO₄ | Iqbal | Older | - | ↑ 28% | ↑ 27% |

Data adapted from a study on Zea mays L. under salt stress. The percentage changes are relative to the respective control or NaCl-only treatments. frontiersin.org

Soil pH Modulation and Interaction with Calcareous Soil Systems

This compound can influence soil pH. The thiosulfate component is an acidifying agent, which can help manage soils with high pH. tessenderlokerley.com This is particularly relevant in calcareous soils, which are characterized by the presence of excess calcium carbonate (CaCO₃) and typically have a high pH (often between 7.6 and 8.4). ufl.eduksu.edu In such alkaline environments, the availability of certain nutrients like phosphorus and micronutrients is often limited. ufl.edunih.gov

The acidification effect of thiosulfate can help to lower the pH in localized zones, such as within the wetted pattern of a micro-irrigation emitter. ufl.edu Furthermore, this process can release otherwise unavailable calcium from the soil's own calcium carbonate reserves, making additional calcium available to the plant. tessenderlokerley.comlovelandagriproducts.com.au Attempts to lower the pH of highly calcareous soils on a large scale are often impractical due to the immense buffering capacity of the lime reservoir in the soil. ksu.eduusu.edu However, the targeted application of acidifying materials like this compound can create more favorable micro-environments for nutrient uptake.

Nutrient Management and Bioavailability

Beyond its role as a soil conditioner, this compound is a valuable liquid fertilizer that provides two essential secondary nutrients: calcium and sulfur.

Provision of Essential Sulfur and Calcium Nutrients to Plants

This compound serves as a readily available source of both calcium and sulfur for plant uptake. plantfoodco.compeptechbio.commade-in-china.com

Calcium (Ca) is a critical component of plant cell walls and membranes, providing structural integrity and strength. gelfertilizer.comamazonaws.comtessenderlokerley.com An adequate supply of calcium is essential for robust plant structures, proper root elongation and development, and the formation of seeds and grains. gelfertilizer.comamazonaws.compeptechbio.com The demand for calcium often increases during periods of rapid growth and fruit development. tessenderlokerley.comamazonaws.comtessenderlokerley.com

Sulfur (S) is indispensable for the synthesis of essential amino acids (cysteine and methionine), which are the building blocks of proteins. gelfertilizer.comamazonaws.com It is also a key component of enzymes and is vital for chlorophyll (B73375) formation and photosynthesis. gelfertilizer.compeptechbio.com The thiosulfate form of sulfur (S₂O₃²⁻) is advantageous because it becomes available for plant growth over several weeks. plantfoodco.commade-in-china.com This contrasts with sulfate forms, which can be prone to leaching, and elemental sulfur, which must first be oxidized by soil microbes before it can be taken up by plants. plantfoodco.commade-in-china.com

Research has shown varied results regarding the efficacy of supplemental calcium in increasing fruit calcium content. For instance, a study on 'Sweet Charlie' strawberries found that applications of this compound did not significantly increase calcium concentration within the fruit. flvc.orgresearchgate.net However, other research, such as a trial on walnuts, demonstrated a significant increase in yield due to a larger fruit size, which was attributed to the this compound application. youtube.com

Table 2: General Properties of Liquid this compound Solution

| Property | Value | Source(s) |

| Calcium (Ca) Content | 6% by weight | gelfertilizer.comamazonaws.comgreenbook.net |

| Sulfur (S) Content | 10% by weight | gelfertilizer.comamazonaws.comgreenbook.net |

| Appearance | Clear Liquid Solution | gelfertilizer.compeptechbio.commade-in-china.com |

| pH | 6.5 - 7.5 (Neutral to Basic) | gelfertilizer.comgreenbook.net |

| Solubility in Water | Completely Soluble | gelfertilizer.com |

Crop Physiological Responses and Nutrient Partitioning Studies

Calcium is an essential secondary nutrient, critical for maintaining the structural integrity of cell walls and membranes. amazonaws.comnih.gov Plants absorb calcium as the Ca²⁺ ion from the soil solution, primarily through the root tips. researchgate.netresearchgate.net Its transport from the roots to other plant tissues occurs mainly through the xylem, driven by the process of transpiration. researchgate.netresearchgate.net

This compound provides calcium in a 100% soluble form, which is intended to facilitate efficient uptake by the roots. amazonaws.comgreenbook.net Once inside the plant, calcium is considered relatively immobile, meaning it does not easily move from older to younger tissues. cornell.edu Therefore, a continuous supply through the transpiration stream is necessary to nourish new growth.

Studies investigating the effect of this compound on calcium levels in plant tissues have shown varied results. A trial on walnuts noted slightly higher calcium levels in the sap during the growing season following application. youtube.com However, another study on strawberries found that applying this compound during the growing season had no significant effect on the calcium content of the fruit, suggesting that the plant's inherent ability to accumulate and distribute calcium is a dominant factor. researchgate.net The final concentration of calcium in various plant organs, such as fruits and leaves, is the result of a complex interplay between uptake from the soil, transport via the xylem, and the plant's internal regulatory mechanisms. nih.govresearchgate.net

Calcium and thiosulfate both influence plant physiology at a metabolic level. Calcium itself is a crucial second messenger in signaling pathways that regulate plant responses to developmental and environmental cues. nih.govnih.gov It plays a key role in activating various enzymes and maintaining cell membrane stability. amazonaws.comnih.gov

The thiosulfate component introduces a distinct metabolic pathway compared to sulfate, the more common form of sulfur uptake. nih.gov Research in Arabidopsis and rice has shown that plants can absorb thiosulfate directly into their root cells. nih.gov Its metabolism leads to an increase in the intracellular levels of sulfide (B99878) and cysteine persulfide, which signifies a more reduced state within the plant's cells. nih.govresearchgate.net This shift can influence gene expression; for example, a microarray analysis of Arabidopsis roots revealed that thiosulfate application led to the upregulation of 13 genes that encode for Cys-rich proteins when compared to sulfate application. nih.gov These metabolic adjustments can enhance the accumulation of beneficial compounds and improve plant resilience to stress. frontiersin.orgfrontiersin.org Sulfur is a vital component for the synthesis of essential amino acids, proteins, and enzymes. amazonaws.com

By inhibiting nitrification, this compound improves nitrogen use efficiency, as more nitrogen is retained in the root zone in a plant-available form for a longer duration. tessenderlokerley.com This can lead to enhanced growth and yield. For instance, a study on walnuts treated with this compound reported a 30% increase in yield, attributed primarily to an increase in the size (caliber) of the nuts. youtube.com

However, the impact on biomass is not universally positive and appears to be crop-specific. In a comparative study, rice plants grown with thiosulfate had similar biomass to those grown with sulfate, suggesting thiosulfate is an effective sulfur source for that crop. nih.gov In contrast, for Arabidopsis, biomass was lower in plants treated with thiosulfate at concentrations above 300 μM compared to those treated with sulfate. nih.gov Furthermore, a study on Brassica oleracea (cabbage) found that the application of sodium thiosulfate actually reduced plant biomass. nih.gov These findings highlight that while this compound can enhance nutrient availability and efficiency, its ultimate effect on biomass accumulation depends on the specific crop and its physiological response to the thiosulfate ion.

| Crop | Observed Effect on Biomass/Yield | Reference |

|---|---|---|

| Walnut | 30% yield increase due to larger fruit size. | youtube.com |

| Rice | Biomass was similar for plants grown on thiosulfate and sulfate. | nih.gov |

| Arabidopsis | Lower biomass than sulfate-treated plants at sulfur concentrations >300 μM. | nih.gov |

| Cabbage (Brassica oleracea) | Reduced biomass with thiosulfate application. | nih.gov |

Industrial Chemical Processes and Material Science

Precious Metal Leaching and Recovery Systems

The extraction of precious metals, particularly gold and silver, from their ores is a critical industrial process. While cyanidation has traditionally dominated this field, environmental concerns have spurred the development of alternative lixiviants, with thiosulfate (B1220275) emerging as a promising candidate. Calcium thiosulfate, in particular, offers distinct advantages in these hydrometallurgical systems.

Thiosulfate-Based Leaching Chemistry for Gold and Silver

Thiosulfate leaching of gold and silver involves the formation of stable metal-thiosulfate complexes in an aqueous solution. The fundamental chemistry relies on the oxidation of the elemental metal (Au or Ag) and its subsequent complexation with thiosulfate ions (S₂O₃²⁻).

The dissolution of gold in a thiosulfate solution can be represented by the following electrochemical reaction:

Anodic Reaction (Oxidation of Gold): Au + 2S₂O₃²⁻ → [Au(S₂O₃)₂]³⁻ + e⁻

Cathodic Reaction (Reduction of an Oxidant): The cathodic reaction requires an oxidizing agent to accept the electron. In ammoniacal thiosulfate systems, a copper(II) ammine complex often serves this purpose.

Similarly, silver forms a stable complex with thiosulfate: Ag + 2S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻ + e⁻

The choice of the cation associated with the thiosulfate can influence the efficiency of the leaching process. Studies have shown that the type of thiosulfate salt (e.g., calcium, sodium, or ammonium) significantly affects the solution and surface chemistry. marcorubber.com

Role of this compound in Preventing Thiosulfate Degradation on Metal Surfaces

A significant challenge in thiosulfate leaching is the instability of the thiosulfate ion, which can undergo oxidation to form polythionates (such as tetrathionate (B1226582), S₄O₆²⁻) or decomposition to elemental sulfur and sulfite (B76179). mdpi.commapei.com This degradation not only consumes the primary lixiviant but can also lead to the passivation of the precious metal surface, thereby inhibiting further dissolution. mdpi.com Passivation occurs when degradation byproducts, like elemental sulfur, deposit on the gold or silver surface, creating a barrier that prevents contact with the leaching solution.

Catalytic Systems and Oxidants in Thiosulfate Leaching Processes

The rate of gold and silver dissolution in thiosulfate-only solutions is often slow. To enhance the kinetics of the leaching process, a catalytic system, typically involving an oxidant and a complexing agent, is employed. The most common system utilizes copper ions (Cu²⁺) as the oxidant and ammonia (B1221849) (NH₃) as a stabilizing ligand. 911metallurgist.com

In this system, the copper(II) ammine complex, [Cu(NH₃)₄]²⁺, acts as the primary oxidizing agent for the precious metals. 911metallurgist.com The ammonia serves to keep the copper soluble and stable in the alkaline pH range (typically 9-10) required for thiosulfate stability. mdpi.com After oxidizing the gold or silver, the copper is reduced to the cuprous state (Cu⁺). Oxygen from the air then re-oxidizes the cuprous ions back to the cupric state, allowing the catalytic cycle to continue.

The concentrations of thiosulfate, copper, and ammonia, as well as the pH and redox potential of the solution, are critical parameters that must be carefully controlled to optimize the leaching process and minimize thiosulfate degradation. mdpi.com The interplay between these components is complex; for instance, while high copper concentrations can increase the leaching rate, they can also accelerate the oxidative degradation of thiosulfate. mdpi.com

Applications in Photographic Chemistry: Fixer and Developer Formulations

In traditional film photography, the development process makes the latent image visible, but the photographic emulsion remains light-sensitive due to the presence of unexposed silver halide crystals. The fixing process removes these unexposed crystals, rendering the image permanent and stable. Thiosulfate salts are the primary active ingredients in photographic fixers.

While sodium thiosulfate ("hypo") and ammonium (B1175870) thiosulfate are more commonly mentioned in historical and general photographic literature, the fundamental chemistry of fixation is the same for all thiosulfate salts, including this compound. The thiosulfate ion acts as a complexing agent for silver ions.

The chemical reaction involved in the fixing process is the dissolution of the unexposed silver halide (e.g., silver bromide, AgBr) by forming soluble silver-thiosulfate complexes:

AgBr(s) + 2S₂O₃²⁻(aq) → [Ag(S₂O₃)₂]³⁻(aq) + Br⁻(aq)

These water-soluble complexes are then washed away, leaving the stable silver image. Photographic fixer solutions are typically acidic to neutralize any alkaline developer carried over, which helps to stop the development process completely and preserve the thiosulfate from decomposition. vizagchemical.com

Role in Cementitious Materials Science and Formulation Stabilization

This compound finds a significant application in the construction industry as an additive in cement and concrete formulations. Its primary role is that of a setting accelerator, which modifies the hydration process of the cement. justia.comnih.gov

The hydration of Portland cement is a complex series of chemical reactions between the cement clinker phases (such as tricalcium silicate and tricalcium aluminate) and water, leading to the formation of a hardened paste. psu.eduunderstanding-cement.com Setting accelerators are admixtures that reduce the setting time of the concrete, allowing for earlier finishing operations and faster construction cycles, particularly in cold weather.

Research and patents have demonstrated that this compound can be used as an effective setting accelerator. psu.eduamanote.com It has been shown to increase the early compressive strength of cementitious compositions. osti.gov The mechanism of acceleration involves influencing the dissolution of the cement phases and the precipitation of hydration products. The addition of this compound can affect the formation of ettringite and calcium silicate hydrate (C-S-H) gel, which are key components for the strength development of cement. By promoting the early formation of these phases, this compound contributes to a more rapid stiffening and hardening of the concrete.

The use of this compound is particularly advantageous as it is a non-corrosive accelerator, unlike chloride-based accelerators which can promote the corrosion of steel reinforcement in concrete. justia.com

Reducing Agent Applications in Various Chemical Industry Sectors

The thiosulfate ion is a well-known reducing agent, and this compound is utilized in several industrial processes for this property. Its ability to reduce oxidizing agents makes it valuable in applications where the removal of such substances is critical.

Textile Industry: In the textile industry, bleaching processes often use chlorine-based compounds to whiten fabrics. After bleaching, it is essential to remove any residual chlorine, as it can damage the fibers and interfere with subsequent dyeing processes. This compound can be used as an "antichlor" to neutralize and remove the excess chlorine. wikipedia.orgnbinno.com The thiosulfate ion reduces the hypochlorite to chloride ions, while it is itself oxidized.

Pulp and Paper Industry: Similar to the textile industry, the pulp and paper industry uses chlorine and chlorine compounds for bleaching wood pulp. This compound can be employed for dechlorination to remove residual chlorine from the pulp, thereby preventing degradation and maintaining the quality of the final paper product. vizagchemical.comnbinno.com

Flue Gas Desulfurization: this compound is also involved in some wet flue gas desulfurization (FGD) systems, which are used to remove sulfur dioxide (SO₂) from the exhaust gases of fossil fuel power plants. In some processes, thiosulfate is used as an oxidation inhibitor to prevent the oxidation of calcium sulfite to calcium sulfate (B86663) (gypsum), which can cause scaling and operational problems in the scrubber. babcock.comgoogle.com

Water Treatment: this compound is used as a dechlorinating agent in water treatment to neutralize excess chlorine or chloramine. vizagchemical.comnih.gov This is important for making water safe for various purposes, including discharge into the environment. vizagchemical.com

Below is an interactive data table summarizing the primary industrial applications of this compound and its key functions in each.

| Industrial Sector | Application | Key Function of this compound |

| Mining & Metallurgy | Precious Metal Leaching (Gold, Silver) | Lixiviant (forms stable metal complexes), Stabilizer (prevents thiosulfate degradation) |

| Photography | Photographic Processing | Fixing Agent (removes unexposed silver halides) |

| Construction | Cement & Concrete Formulation | Setting Accelerator, Strength Enhancer |

| Textile Industry | Bleaching & Dyeing | Reducing Agent (Antichlor) |

| Pulp & Paper | Pulp Bleaching | Reducing Agent (Dechlorination) |

| Environmental | Flue Gas Desulfurization | Oxidation Inhibitor |

| Environmental | Water Treatment | Reducing Agent (Dechlorination) |

Dechlorination Processes in Pulp and Paper Production

In the pulp and paper industry, particularly in mills employing Elemental Chlorine-Free (ECF) bleaching sequences, the use of a dechlorinating agent, or "antichlor," is a critical step to ensure the quality and stability of the final pulp product. This compound serves as an effective antichlor, tasked with neutralizing residual oxidizing agents, primarily chlorine dioxide (ClO₂), that remain after the bleaching stages. Failure to remove these residuals can lead to a decrease in pulp brightness over time, a phenomenon known as brightness reversion, and can negatively impact the physical properties of the paper.

The ECF bleaching process has become the global standard, largely replacing processes that use elemental chlorine gas, to prevent the formation of dioxins and other toxic chlorinated organic compounds. In modern ECF sequences, chlorine dioxide is the principal bleaching agent used to delignify and brighten the pulp. Following the final chlorine dioxide stage (D-stage), the pulp slurry is treated with a reducing agent to eliminate any unreacted ClO₂.

This compound is one of the chemical options for this purpose, alongside other sulfur-based compounds like sulfur dioxide (SO₂) and sodium bisulfite (NaHSO₃). The selection of a particular antichlor depends on various factors, including its chemical efficiency, cost, ease of handling, and its impact on the pulp and the mill's chemical recovery cycle.

The fundamental role of this compound in this process is to act as a reducing agent. It chemically reduces the residual chlorine dioxide to harmless chloride ions (Cl⁻). The thiosulfate ion (S₂O₃²⁻) is oxidized in this reaction, primarily to sulfate ions (SO₄²⁻). This rapid and efficient reaction ensures that the bleaching agent is fully neutralized before the pulp proceeds to the subsequent stages of papermaking.

The chemical reaction between this compound and chlorine dioxide in an aqueous medium is complex. A simplified representation of the reaction can be expressed as:

CaS₂O₃ + 2ClO₂ + 3H₂O → CaSO₄ + SO₄²⁻ + 2Cl⁻ + 6H⁺

This equation illustrates the neutralization of chlorine dioxide and the formation of calcium sulfate and other ions. The reaction kinetics are crucial for the efficient operation of the dechlorination stage. Studies on the reaction between thiosulfate and chlorine dioxide in aqueous solutions have shown it to be a rapid process. This is a vital characteristic for its application in a continuous pulp mill operation where retention times are relatively short.

The application of this compound as a dechlorinating agent helps in preserving the integrity of the cellulose fibers. By quickly neutralizing the residual oxidizing agents, it prevents the degradation of cellulose, which can lead to a loss of pulp strength. Maintaining pulp strength is essential for the runnability of the paper machine and the quality of the final paper product.

While specific comparative performance data in pulp mill operations is not extensively published in publicly available literature, the choice of this compound over other antichlors can be influenced by its non-hazardous nature and ease of handling as a liquid solution. Unlike sulfur dioxide, which is a gas and requires specialized handling and injection systems, this compound solutions can be more straightforwardly incorporated into the process.

Advanced Analytical Methodologies for Calcium Thiosulfate Characterization

Chromatographic Techniques for Thiosulfate (B1220275) and Related Sulfur Species Quantification (e.g., HPLC with UV Detection)

Chromatographic methods are powerful for separating and quantifying thiosulfate and other related sulfur species, such as sulfite (B76179), sulfate (B86663), and polythionates, which may coexist in a sample. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most prominent techniques in this category.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV detector, is a robust method for thiosulfate estimation. humanjournals.com The principle involves separating the ions on a specialized column followed by detection based on their ultraviolet absorbance. For instance, a robust HPLC method for sodium thiosulfate estimation uses a C8 column and UV detection at 210 nm. humanjournals.com The mobile phase can be a buffered solution, such as a phosphate (B84403) buffer, mixed with an organic solvent like methanol. humanjournals.com To enhance separation and detection of ionic species like thiosulfate, ion-pair chromatography is often utilized. This involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulphate, to the mobile phase. humanjournals.com A sensitive method for determining mixtures of thiosulfate, thiocyanate, and various polythionates uses an octadecylsilica (ODS) column with a mobile phase containing a tetrapropylammonium (B79313) salt as the ion-pairing reagent, with detection limits for thiosulfate as low as 30 nM. nih.gov

Ion Chromatography (IC) is another specialized and sensitive technique for anion analysis. ijsr.net IC systems use anion exchange columns to separate ions based on their affinity to the stationary phase. ijsr.net A common eluent for thiosulfate analysis is a potassium hydroxide (B78521) solution. ijsr.net Following separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection sensitivity of the analyte ions by a conductivity detector. ijsr.netmetrohm.com This method has been successfully applied to determine thiosulfate, sulfite, and sulfate in various samples. metrohm.com

Table 1: Comparison of Chromatographic Methods for Thiosulfate Analysis

| Parameter | HPLC with UV Detection | Ion Chromatography (IC) |

|---|---|---|

| Principle | Separation on a reverse-phase column, often with an ion-pairing reagent, followed by UV absorbance detection. humanjournals.comnih.gov | Separation on an anion exchange column followed by suppressed conductivity detection. ijsr.netmetrohm.com |

| Typical Column | C8 or C18 (ODS). humanjournals.comnih.gov | Anion exchange (e.g., IonPac AS19). ijsr.net |

| Detector | UV-Vis Spectrophotometer. humanjournals.comnih.gov | Conductivity Detector (with suppressor). ijsr.netmetrohm.com |

| Sensitivity | High, with detection limits in the nanomolar (nM) range. nih.gov | High, with detection limits in the mg/L (ppm) range. ijsr.net |

| Common Analytes | Thiosulfate, thiocyanate, polythionates. nih.gov | Thiosulfate, sulfite, sulfate, chloride. metrohm.com |

Electrochemical Sensing and Monitoring of Calcium Ions and Thiosulfate in Solutions (e.g., Ion-Selective Electrodes)

Electrochemical sensors, particularly ion-selective electrodes (ISEs), offer a direct and often real-time method for monitoring the activity of specific ions in a solution. wikipedia.org These potentiometric devices convert the activity of an ion dissolved in a solution into an electrical potential, which is measured against a stable reference electrode. wikipedia.org

For calcium ions , ISEs are widely used in various fields, including environmental and agricultural analysis. wikipedia.org A typical calcium ISE consists of a selective membrane that specifically interacts with Ca²⁺ ions. fishersci.com Recent advancements have explored novel materials for these membranes, such as deoxyribonucleic acid (DNA) as an electroactive component, which has shown excellent selectivity for Ca²⁺. nih.govnih.gov These sensors can exhibit fast response times (2-3 seconds) and a wide linear detection range. nih.govnih.gov The performance of a calcium ISE is characterized by its Nernstian response, with a theoretical slope of about 29.6 mV per decade change in Ca²⁺ activity for a divalent ion. nih.gov

For thiosulfate ions , while direct ISEs are less common, indirect potentiometric methods have been developed. One such method involves the reaction of thiosulfate with a known amount of iodine. rsc.org The iodide ions produced in this reaction can then be measured using a highly sensitive iodide-selective electrode. rsc.org This approach allows for the determination of thiosulfate at very low concentrations, with detection limits reported in the micromolar (μM) range. rsc.org

Table 2: Characteristics of Ion-Selective Electrodes (ISEs) for Calcium and Thiosulfate

| Ion | Sensor Type | Principle | Key Features |

|---|---|---|---|

| Calcium (Ca²⁺) | Direct Potentiometric ISE. wikipedia.orgfishersci.com | A Ca²⁺-selective membrane generates a potential proportional to the logarithm of the calcium ion activity. wikipedia.org | Fast response time, high selectivity, used in various matrices. fishersci.comnih.gov |